acetylastragaloside I
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Overview
Description
acetylastragaloside I is a complex organic compound with a highly intricate structure. This compound is characterized by multiple chiral centers and a variety of functional groups, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Acetylastragaloside I, a glycoside isolated from the roots of Astragalus baibutensis, is primarily targeted towards Trypanosoma brucei rhodesiense and Trypanosoma cruzi . These are protozoan parasites responsible for causing diseases such as African sleeping sickness and Chagas disease, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetylastragaloside I involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups through a series of chemical reactions. These reactions often involve the use of protecting groups to ensure the selective modification of specific sites on the molecule.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: acetylastragaloside I can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The specific conditions and reagents used in these reactions can significantly influence the outcome and yield of the desired products.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific functional groups being targeted and the reaction conditions employed. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions could produce reduced forms of the compound with different functional groups.
Scientific Research Applications
acetylastragaloside I has a wide range of applications in scientific research. In chemistry, it is used as a model compound to study complex reaction mechanisms and stereochemistry. In biology, it serves as a tool to investigate the interactions between small molecules and biological macromolecules. In medicine, it has potential therapeutic applications due to its unique structural features and biological activity. In industry, it is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
acetylastragaloside I can be compared with other similar compounds, such as its analogs with different functional groups or stereochemistry. These comparisons highlight the unique features of this compound, such as its specific biological activity or chemical reactivity. Similar compounds include various derivatives with modifications at specific sites on the molecule, which can influence their properties and applications.
Properties
IUPAC Name |
[(3R,4S,5R,6S)-4,5-diacetyloxy-6-[[(3R,9R,12S,14R,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H74O17/c1-22(49)58-28-20-57-40(36(60-24(3)51)35(28)59-23(2)50)63-30-12-14-47-21-46(47)16-15-43(8)37(45(10)13-11-31(64-45)42(6,7)56)25(52)18-44(43,9)29(46)17-26(38(47)41(30,4)5)61-39-34(55)33(54)32(53)27(19-48)62-39/h25-40,48,52-56H,11-21H2,1-10H3/t25-,26-,27-,28-,29?,30?,31+,32-,33+,34-,35+,36-,37+,38?,39-,40+,43-,44+,45-,46?,47-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZSMZJAHIHRRT-GGTVCRRDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC2CC[C@]34CC35CC[C@@]6([C@H]([C@@H](C[C@]6(C5C[C@H](C4C2(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)[C@]8(CC[C@H](O8)C(C)(C)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H74O17 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
911.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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